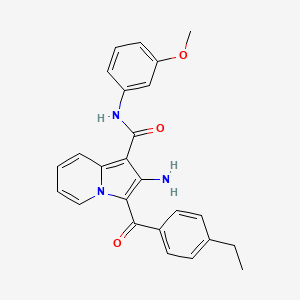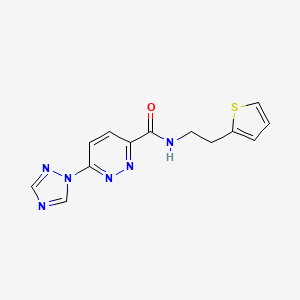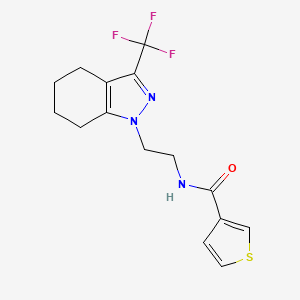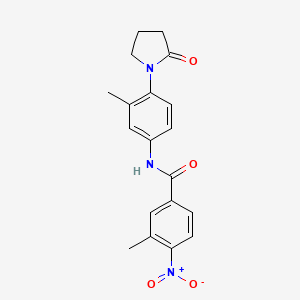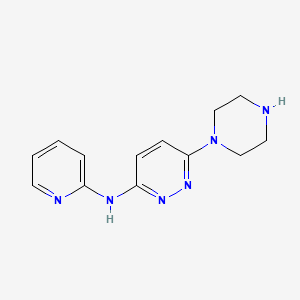
Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, also known as Ethyl N-(6-nitroquinolin-4-yl)pyrrolidine-1-carboxylate, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative, which means that it contains a nitrogen-containing heterocyclic ring structure. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
科学的研究の応用
1. Synthesis Techniques and Cycloaddition Products
Researchers have explored various synthetic pathways for quinolonecarboxylic acids, demonstrating the versatility of compounds like Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. For instance, Ziegler, Bitha, and Lin (1988) described the synthesis of novel 7-substituted quinolonecarboxylic acids via nitroso and nitrone cycloadditions. They detailed the conversion of 1-Ethyl-6-fluoro-7-hydroxylamino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid to its nitroso intermediate and its subsequent cycloaddition products with selected dienes and olefins (Ziegler, Bitha, & Lin, 1988).
2. Structural and Electronic Analysis
In another study, Hassan et al. (2014) investigated the electronic absorption spectra and DFT calculations of quinoline derivatives including compounds structurally similar to this compound. The study highlighted the effects of substituents on the electronic properties and reactivity of these compounds, providing valuable insights for their potential applications in various fields (Hassan et al., 2014).
3. Antibacterial Properties
Stefancich et al. (1985) synthesized a fluorinated compound related to this compound, exhibiting broad-spectrum antibacterial activities. The study presented a detailed synthesis route and compared the antibacterial efficiency of the compound with other known agents, indicating its superior activity against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
4. Antiviral and Anticoccidial Activities
Zemtsova et al. (2008) explored the synthesis of quinolinecarboxylic acid hydrazides and their antiviral activity, showcasing the potential of quinoline derivatives in developing new antiviral agents. Similarly, Yu-liang (2012) synthesized ethyl quinolinecarboxylates with notable anticoccidial activities, providing a framework for the development of new anticoccidial drugs (Zemtsova et al., 2008) (Yu-liang, 2012).
5. Ambident Reactivity in Synthesis
Murashima et al. (1996) discussed the ambident reactivity of nitro heteroaromatic anions in the synthesis of compounds like this compound, highlighting their applications in creating diverse chemical structures with potential pharmacological activities (Murashima et al., 1996).
特性
IUPAC Name |
ethyl 6-nitro-4-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-23-16(20)13-10-17-14-6-5-11(19(21)22)9-12(14)15(13)18-7-3-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUSJSXDPCQJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
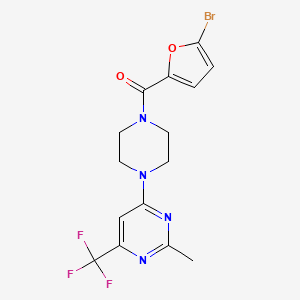

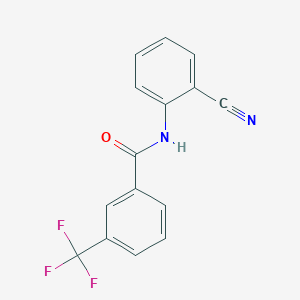
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)
![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)
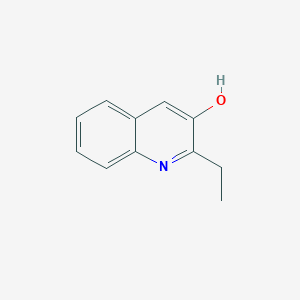
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
